

# Application Notes and Protocols: Conjugating IR-783 to Antibodies and Nanoparticles

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## Compound of Interest

Compound Name: IR-783

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These application notes provide detailed protocols and supporting data for the conjugation of the near-infrared (NIR) fluorescent dye **IR-783** to antibodies and various nanoparticles. The information is intended to guide researchers in the development of targeted imaging agents, drug delivery systems, and other biomedical applications.

## Introduction to IR-783 Conjugation

**IR-783** is a heptamethine cyanine dye with excellent photophysical properties in the near-infrared spectrum, including high molar absorptivity and good water solubility.[1][2] These characteristics make it a valuable tool for in vivo imaging and other biomedical applications where deep tissue penetration and low autofluorescence are required. Conjugating **IR-783** to targeting moieties such as antibodies or encapsulating it within nanoparticles allows for the specific delivery of the dye to tissues or cells of interest.[3]

The conjugation of **IR-783** can be achieved through two primary strategies:

- **Covalent Conjugation:** This method involves the formation of a stable chemical bond between the **IR-783** dye and the antibody or nanoparticle. This is typically achieved by activating the dye with a reactive group, such as an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., lysine residues on antibodies) or a maleimide group to target thiols (e.g., cysteine residues).[4][5] The meso-chloro group on the cyclohexenyl ring of **IR-**

**783** is also reactive towards nucleophiles, offering another avenue for covalent attachment.  
[\[2\]](#)

- Physical Adsorption/Encapsulation: This approach relies on non-covalent interactions, such as hydrophobic interactions and  $\pi$ - $\pi$  stacking, to load the **IR-783** dye onto or into a nanoparticle matrix.[\[1\]](#)[\[6\]](#) This method is often simpler than covalent conjugation and can be effective for certain nanoparticle formulations.

The choice of conjugation strategy depends on the specific application, the nature of the antibody or nanoparticle, and the desired stability of the final conjugate.

## Quantitative Data Summary

The following tables summarize key quantitative data for unconjugated **IR-783** and its conjugates.

Table 1: Photophysical Properties of Unconjugated **IR-783**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Conditions
Peak Absorption ( $\lambda_{\text{max}}$ )	776 nm	In PBS (pH 7.4)
Maximum Emission ( $\lambda_{\text{em}}$ )	798 nm	In PBS (pH 7.4)
Molar Extinction Coefficient ( $\epsilon$ )	~162,000 - 261,000 M <sup>-1</sup> cm <sup>-1</sup>	In PBS or Ethanol
Fluorescence Quantum Yield ( $\Phi$ )	~5.5 - 8.4%	In PBS or Ethanol
Stokes Shift	~22 nm	In PBS (pH 7.4)

Table 2: Characterization of **IR-783** Nanoparticle Conjugates

Nanoparticle Type	Conjugation Method	Average Diameter (nm)	Zeta Potential (mV)	IR-783 Loading/Incorporation	Reference
Polydopamine-Coated Silica NPs	Physical Adsorption	~66	Not Specified	0.37 incorporation ratio	[1][6]
Liposomes (IR783-sLip)	Covalent (via DSPE-PEG)	< 150	Not Specified	Varied molar ratios (1-5%)	[7][8][9]

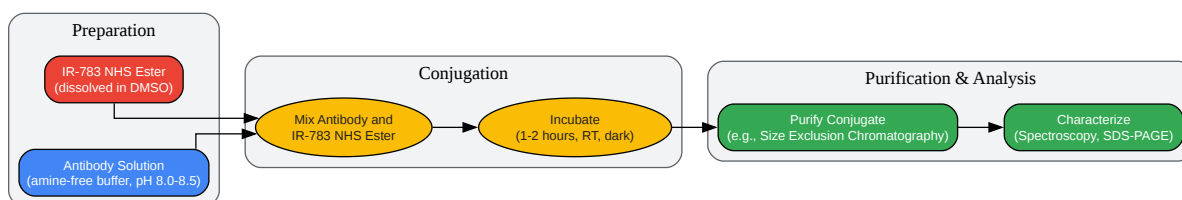
## Experimental Protocols

### Covalent Conjugation of IR-783 to Antibodies

This section provides generalized protocols for the covalent attachment of **IR-783** to antibodies using either amine-reactive or thiol-reactive chemistry. These protocols may require optimization depending on the specific antibody and desired degree of labeling.

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester derivative of **IR-783** to primary amines (lysine residues) on an antibody.

#### Workflow for Amine-Reactive Conjugation



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Caption: Workflow for conjugating **IR-783** NHS ester to an antibody.

#### Materials:

- Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at 2-5 mg/mL.
- **IR-783** NHS ester.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Purification column (e.g., size-exclusion chromatography column).

#### Protocol:

- Prepare Antibody Solution: Dialyze the antibody against the conjugation buffer to remove any amine-containing stabilizers. Adjust the antibody concentration to 2-5 mg/mL.[\[10\]](#)
- Prepare **IR-783** NHS Ester Solution: Immediately before use, dissolve the **IR-783** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[4\]](#)[\[10\]](#)
- Conjugation Reaction: Add the **IR-783** NHS ester solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). Gently mix and incubate for 1-2 hours at room temperature in the dark.[\[4\]](#)[\[10\]](#)
- Quench Reaction: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
- Purification: Purify the **IR-783**-antibody conjugate from unconjugated dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[\[11\]](#)
- Characterization:
  - Determine the protein concentration and dye-to-antibody ratio (DAR) by measuring the absorbance at 280 nm and the absorbance maximum of **IR-783** (~780 nm).
  - Assess the purity and integrity of the conjugate by SDS-PAGE.

This protocol is for the conjugation of a maleimide-activated **IR-783** to free sulfhydryl groups on an antibody. If the antibody does not have free thiols, they can be generated by reducing disulfide bonds.

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Caption: Workflow for the physical adsorption of **IR-783** onto polydopamine-coated silica nanoparticles.

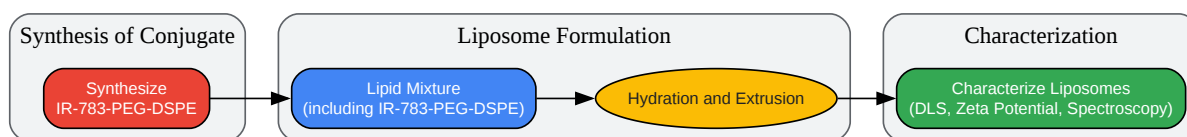
Materials:

- Polydopamine-coated silica nanoparticles (s-SiO<sub>2</sub>@PDA NPs).
- **IR-783** dye.
- HCl aqueous solution (pH 2.5).
- Milli-Q water.

Protocol:

- Prepare Nanoparticle Suspension: Disperse the s-SiO<sub>2</sub>@PDA NPs in an HCl aqueous solution (pH 2.5) by ultrasonication. [1][6]2. Prepare **IR-783** Solution: Dissolve **IR-783** in a separate HCl aqueous solution (pH 2.5). [1][6]3. Adsorption: Add the **IR-783** solution to the nanoparticle suspension. Stir the mixture continuously at room temperature for 24 hours in the dark. [1][6]4. Purification: Collect the **IR-783**-loaded nanoparticles by centrifugation (e.g., 15,000 rpm for 10 minutes). Remove the supernatant and redisperse the nanoparticles in Milli-Q water. Repeat the centrifugation and redispersion steps to remove any unbound dye. [1][6]5. Characterization:
  - Confirm the incorporation of **IR-783** by measuring the UV-Vis-NIR absorption spectrum.
  - Determine the particle size and morphology using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
  - Assess the surface charge by measuring the zeta potential.

This protocol describes the preparation of **IR-783**-modified liposomes by incorporating a synthesized **IR-783**-PEG-DSPE conjugate into the lipid bilayer. [7][8][9] Workflow for Covalent Conjugation to Liposomes



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Caption: Workflow for preparing **IR-783** conjugated liposomes.

Materials:

- Lipids (e.g., HSPC, cholesterol, mPEG2000-DSPE).
- **IR-783**-PEG2000-DSPE conjugate.
- Ethanol.
- Hydration buffer (e.g., PBS).

Protocol:

- Synthesize **IR-783**-PEG2000-DSPE: This typically involves reacting a carboxylated derivative of **IR-783** with the amine group of NH<sub>2</sub>-PEG2000-DSPE.
- Prepare Lipid Film: Dissolve the lipids, including the desired molar percentage of the **IR-783**-PEG2000-DSPE conjugate, in ethanol. Remove the solvent under reduced pressure to form a thin lipid film.
- Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or sonication.
- Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through polycarbonate membranes with a specific pore size using an extruder. [7][8][9]5.

Purification: Remove any unencapsulated material by dialysis or size-exclusion chromatography.

- Characterization:
  - Determine the size distribution and zeta potential of the liposomes using DLS.
  - Quantify the amount of conjugated **IR-783** using UV-Vis-NIR spectroscopy.

## Characterization of IR-783 Conjugates

Thorough characterization of the **IR-783** conjugates is crucial to ensure their quality and performance.

- UV-Vis-NIR Spectroscopy: This is used to confirm the presence of **IR-783** in the conjugate and to determine the concentration of the dye. For antibody conjugates, the dye-to-antibody ratio (DAR) can be calculated from the absorbance at 280 nm (for the protein) and the absorbance maximum of **IR-783**.
- Fluorimetry: Fluorescence spectroscopy is used to measure the emission spectrum of the conjugate and to determine its fluorescence quantum yield.
- SDS-PAGE: For antibody conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to confirm the covalent attachment of the dye to the antibody and to assess the purity of the conjugate.
- Chromatography (HPLC/SEC): High-performance liquid chromatography and size-exclusion chromatography are powerful techniques for purifying the conjugates and analyzing their purity and stability. [11][12][13]\* Dynamic Light Scattering (DLS) and Zeta Potential Measurement: For nanoparticle conjugates, DLS is used to determine the size distribution, and zeta potential measurements provide information about the surface charge and colloidal stability.
- Electron Microscopy (TEM/SEM): Transmission or scanning electron microscopy can be used to visualize the morphology and size of nanoparticle conjugates.

## Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the conjugation of **IR-783** to antibodies and nanoparticles. By following these procedures and employing the described characterization techniques, researchers can develop novel and effective probes for a wide range of biomedical applications, including in vivo imaging, targeted drug delivery, and photothermal therapy. It is important to note that the provided protocols may require optimization for specific applications and materials.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy [spiedigitallibrary.org]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Photodynamic Therapy Using IR-783 Liposomes for Advanced Tongue and Breast Cancers in Humans [mdpi.com]
- 7. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Antibody purification | Abcam [abcam.com]
- 12. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]



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